1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c20-15(18-9-11-5-3-4-8-16-11)19-14-10-17-13-7-2-1-6-12(13)14/h1-8,10,17H,9H2,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDHDXDJDDGYPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
CDI reacts sequentially with amines to form unsymmetrical ureas. For this compound:
- Activation of 1H-indol-3-amine :
$$ \text{1H-Indol-3-amine} + \text{CDI} \rightarrow \text{Imidazolide intermediate} + \text{Imidazole} $$ - Nucleophilic attack by pyridin-2-ylmethylamine :
$$ \text{Imidazolide intermediate} + \text{Pyridin-2-ylmethylamine} \rightarrow \text{Urea product} + \text{Imidazole} $$
Key Conditions :
Experimental Procedure
- Step 1 : Combine 1H-indol-3-amine (1.0 equiv) and CDI (1.05 equiv) in dry toluene. Reflux for 3 hours under $$ \text{N}_2 $$.
- Step 2 : Add pyridin-2-ylmethylamine (1.0 equiv) dropwise. Stir for 12–16 hours at room temperature.
- Isolation : Filter the precipitate, wash with toluene and ether, and dry under vacuum.
- Purification : Recrystallize from acetonitrile or perform silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
Yield : 65–78% (depending on purity of starting materials).
Alternative Synthetic Routes
Triphosgene-Based Carbonylation
Triphosgene ($$ \text{CCl}3\text{O}2\text{CCl}_3 $$) serves as a safer alternative to phosgene for urea synthesis:
- Dissolve 1H-indol-3-amine and pyridin-2-ylmethylamine (1:1) in dichloromethane.
- Add triphosgene (0.33 equiv) and triethylamine (2.0 equiv) at 0°C.
- Warm to room temperature, stir for 6 hours, and extract with aqueous $$ \text{NaHCO}_3 $$.
Challenges : Requires strict temperature control to avoid over-carbonylation.
Solid-Phase Synthesis Using MOF Catalysts
Metal-organic frameworks (MOFs) like CSMCRI-12a (Cd-based) enhance reaction efficiency via hydrogen-bond-donating (HBD) sites.
- Procedure : Suspend MOF (10 mol%) in solvent with amines. Monitor via $$ ^1\text{H NMR} $$ (e.g., disappearance of β-nitrostyrene protons at δ 8.00–8.06 ppm).
- Advantages : Recyclability (5 cycles without activity loss) and size selectivity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Comparative Analysis of Methods
| Method | Yield (%) | Purity | Scalability | Safety |
|---|---|---|---|---|
| CDI-mediated | 65–78 | High | Moderate | High (no phosgene) |
| Triphosgene | 50–60 | Moderate | Low | Moderate |
| MOF-catalyzed | 70–85 | High | High | High |
Note : MOF-based methods excel in recyclability but require specialized equipment.
Challenges and Mitigation Strategies
- Symmetrical Urea Byproducts : Use stepwise CDI activation to ensure unsymmetrical coupling.
- Indole NH Reactivity : Avoid excess base to prevent deprotonation and side reactions.
- Purification : Employ gradient chromatography to separate unreacted amines.
Industrial Applications and Patents
While no direct patents exist for this compound, analogous ureas are patented as kinase inhibitors (e.g., WO 2019157103). Scale-up protocols recommend continuous-flow reactors for CDI-mediated reactions to enhance safety.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the indole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid, while nucleophilic substitutions may involve reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2,3-dione, while reduction of the pyridine ring may produce piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of 1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea can be categorized into several key areas:
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells. For instance, a series of urea derivatives were synthesized and evaluated, revealing promising IC50 values indicating their effectiveness in inhibiting cancer cell growth .
Research indicates that this compound may possess:
- Antimicrobial Properties : The compound has been studied for its ability to inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may modulate inflammatory pathways, providing a basis for exploring its use in treating inflammatory diseases.
Chemical Synthesis
In synthetic chemistry, this compound serves as:
- Building Block : It is utilized as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, leading to the development of novel compounds with enhanced biological activities.
Case Study 1: Anticancer Evaluation
A study conducted on a series of diaryl urea derivatives demonstrated their significant antiproliferative activity against several cancer cell lines. The IC50 values obtained from the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay showed that many derivatives had promising anticancer properties, with some compounds exhibiting IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 5.2 |
| Compound B | HCT-116 | 4.8 |
| Compound C | PC-3 | 6.0 |
Case Study 2: Synthesis and Optimization
The synthesis of this compound typically involves coupling reactions between indole derivatives and pyridine amines under mild conditions using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC). Optimizations in reaction conditions have led to improved yields and purity of the final product.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The indole and pyridine rings can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea with key analogs, highlighting structural variations, molecular properties, and inferred biological activities:
Structural and Functional Analysis
Pyridinylmethyl vs. Ethylphenyl Substituents :
Replacing the pyridin-2-ylmethyl group in the target compound with a 4-ethylphenyl group (as in ) reduces molecular weight (279.34 vs. 301.33 g/mol) and increases lipophilicity. This may enhance membrane permeability but reduce specificity for kinase targets, which often require polar interactions .Indole Positioning and Bioactivity :
Compounds like Enzastaurin Hydrochloride () incorporate indol-3-yl groups but feature additional fused rings (pyrrole-2,5-dione), which confer potent kinase inhibition. The pyridin-2-ylmethyl group in the target compound may similarly engage in π-π stacking or hydrogen bonding with kinase active sites, though this remains speculative without direct data.- Urea Linker Modifications: The antitumor activity of 1-(2-(1H-Indol-3-yl)ethyl)urea () highlights the importance of the indole-urea scaffold.
Pharmacokinetic Considerations
- Molecular Weight and Solubility: The target compound (301.33 g/mol) falls within the acceptable range for oral bioavailability, whereas Enzastaurin (552.10 g/mol) may require intravenous administration due to higher molecular weight and solubility challenges .
Substituent Effects on Metabolism : The pyridin-2-ylmethyl group could improve metabolic stability compared to ethylphenyl analogs, as pyridine rings are less prone to oxidative degradation than alkyl chains .
Biological Activity
1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea is a synthetic compound that belongs to the class of indole derivatives, which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as a therapeutic agent, particularly in the context of cancer treatment and enzyme inhibition.
Chemical Structure
The molecular structure of this compound comprises an indole ring, a pyridine ring, and a urea moiety. This unique combination is thought to enhance its biological activity by facilitating interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The indole and pyridine moieties can engage in:
- Hydrogen bonding
- π-π stacking
- Hydrophobic interactions
These interactions modulate the activity of target proteins, influencing various biochemical pathways that can lead to therapeutic effects, including anti-cancer and anti-inflammatory activities .
Biological Activities
Research indicates that this compound exhibits several key biological activities:
Anticancer Activity
Studies have demonstrated the compound’s potential as an anticancer agent. It has been reported to inhibit specific kinases involved in cancer progression. For instance, it has shown weak inhibitory effects on Flt-3 kinase, which is associated with certain leukemias .
Enzyme Inhibition
The compound has also been explored for its ability to inhibit various enzymes. Its structural similarity to other biologically active molecules allows it to serve as a ligand in biochemical assays, aiding in the study of enzyme interactions .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Synthesis and Modification
The synthesis of this compound typically involves:
- Reaction between an indole derivative and a pyridine derivative in the presence of urea-forming reagents.
- Common reagents include isocyanates and carbodiimides, often conducted in organic solvents like dichloromethane or dimethylformamide at room temperature .
This synthetic versatility allows for modifications that can enhance its biological properties, potentially leading to more potent derivatives.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea with high purity and yield?
- Methodology : A multi-step approach is typically employed. First, functionalize the indole moiety via alkylation or acylation. Next, introduce the pyridinylmethyl group using coupling agents like EDCI/HOBt. Finally, form the urea linkage via reaction with an isocyanate or carbodiimide-mediated coupling. Optimize yields using catalysts (e.g., palladium for cross-coupling) and purify via column chromatography or recrystallization .
- Key Data : Similar compounds (e.g., 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea) achieved yields >60% using Suzuki-Miyaura coupling and urea-forming reagents .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR : Use - and -NMR to verify indole C3 substitution and urea connectivity (e.g., NH protons at δ 8.5–9.5 ppm).
- IR : Confirm urea C=O stretch (~1640–1680 cm) and indole N-H stretch (~3400 cm).
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 307.1 for CHNO) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Methodology : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. For kinase inhibition, use enzymatic assays (e.g., EGFR or Aurora kinases) with IC determination. Include controls like staurosporine for benchmarking .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodology :
- Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO) on the indole or pyridine rings to enhance binding affinity.
- Testing : Compare analogs in kinase inhibition assays. For example, 1-(4-chlorophenyl)-3-(pyridin-2-ylmethyl)urea (2PU-3) showed cytokinin-like activity, suggesting substituent effects on target engagement .
- Data : Adamantyl-urea analogs achieved IC values <1 µM against tuberculosis targets, demonstrating the impact of bulky substituents .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Methodology :
- Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding.
- Formulation : Use PEGylation or liposomal encapsulation to improve bioavailability.
- Example : Pyridinylmethyl-urea derivatives showed reduced in vivo activity due to rapid clearance, requiring prodrug strategies .
Q. What computational approaches predict target proteins for this compound?
- Methodology :
- Docking : Use AutoDock Vina to simulate binding to kinases (e.g., FPR2 receptor).
- MD Simulations : Analyze binding stability over 100 ns trajectories.
- Case Study : Molecular modeling of 3-(1H-indol-3-yl)-propanamide enantiomers revealed chiral selectivity for FPR2, guiding analog design .
Q. How to address discrepancies in enzyme inhibition data across studies?
- Methodology :
- Assay Standardization : Use uniform ATP concentrations (e.g., 10 µM for kinase assays).
- Control Replicates : Include triplicate measurements and Z’-factor validation.
- Data : IC variations in EGFR inhibition (e.g., 0.5–5 µM) may arise from assay conditions (e.g., substrate concentration) .
Key Challenges & Solutions
- Synthetic Complexity : Multi-step routes risk low yields. Solution : Use flow chemistry for intermediates like indole-3-carboxaldehyde .
- Off-Target Effects : Solution : Employ click chemistry to append selectivity-enhancing groups (e.g., PEG chains) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
